![molecular formula C11H10F3NO3 B5806597 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one](/img/structure/B5806597.png)
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one
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Overview
Description
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one, also known as AF-16, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AF-16 is a chalcone derivative, a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one is in the field of cancer research. Several studies have shown that 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has also been studied for its potential use as an anti-inflammatory agent. Inflammation is a complex biological process that plays a crucial role in various diseases, including cancer, cardiovascular disease, and autoimmune disorders. 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in vitro and in vivo.
Mechanism of Action
The mechanism of action of 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one is not fully understood. However, it has been suggested that 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and topoisomerase IIα, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress. 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for research. However, 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one. One area of interest is the development of 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one analogs with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential of 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one and its effects on various signaling pathways.
Synthesis Methods
3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one can be synthesized through a multistep process that involves the condensation of 2-hydroxy-4-methoxyacetophenone with 4,4,4-trifluoro-1,3-dioxobutane in the presence of ammonium acetate. The resulting intermediate is then reacted with 3-aminoacetophenone in the presence of a base to yield the final product, 3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)-2-buten-1-one. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
properties
IUPAC Name |
(Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-6-2-3-7(8(16)4-6)9(17)5-10(15)11(12,13)14/h2-5,16H,15H2,1H3/b10-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQFYLGRINQHQB-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=C(C(F)(F)F)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C(/C(F)(F)F)\N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-amino-4,4,4-trifluoro-1-(2-hydroxy-4-methoxyphenyl)but-2-en-1-one |
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